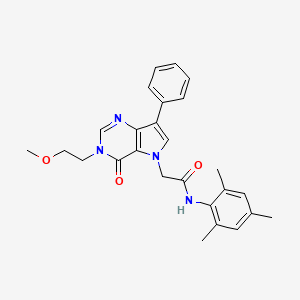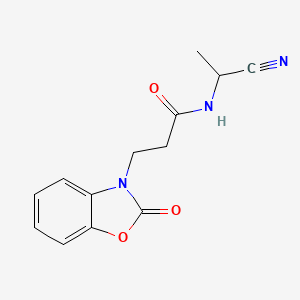![molecular formula C15H12ClN3OS B2999705 2-[(3-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896326-65-1](/img/structure/B2999705.png)
2-[(3-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves methods like microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring are common approaches .Molecular Structure Analysis
The molecular formula of this compound is C14H10ClN3OS, and it has a molecular weight of 303.76. The structure is likely to be complex due to the presence of multiple rings and functional groups.Chemical Reactions Analysis
Triazines and tetrazines, which this compound is a part of, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- Structural studies on similar compounds, such as 2-ethylsulfanyl pyrazolo[1,5-a][1,3,5]triazines, show evidence for aromatic delocalization and different conformations adopted by ethylsulfanyl substituents, with no hydrogen bonds but presence of pi-stacking interactions in their crystal structures (Insuasty et al., 2008).
- Research on arylsulphonylureido triazines illustrates their coplanar cis-amide conformations, differing from the normally preferred trans-conformations of simple arylamides due to intramolecular NH N hydrogen bonding (Camilleri et al., 1988).
Biological Applications
- Novel sulfonated zinc-triazine complexes were synthesized with a pyridyl triazine core, characterized for their potential biological applications. Binding studies with bovine serum albumin (BSA) showed significant binding constants, indicating potential for serum distribution via albumins (Abeydeera et al., 2018).
- Evaluation of antioxidant and antitumor activities of prepared nitrogen heterocycles, including triazine derivatives, showed promising results against these activities, highlighting their potential in medicinal chemistry (El-Moneim et al., 2011).
Chemical Properties and Reactions
- The synthesis and regioselective alkylation of substituted 1H-Pyrazolo[4,3-e][1,2,4]triazine from related triazine derivatives demonstrate the versatility of these compounds in producing novel functional materials (Mojzych & Rykowski, 2003).
- A study on the kinetics and hydrolysis mechanism of related sulfonylurea herbicides like chlorsulfuron and metsulfuron-methyl in acidic and basic conditions reveals detailed insights into their degradation pathways, potentially guiding the environmental management of these compounds (Hemmamda et al., 1994).
Direcciones Futuras
The development and targeted synthesis of azolo [1,2,4]triazines, which this compound is a part of, remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo [1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .
Mecanismo De Acción
Target of Action
The primary target of the compound 2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is human topoisomerase II . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Human topoisomerase II plays a crucial role in DNA replication and cell division .
Mode of Action
The compound interacts with human topoisomerase II, inhibiting its function . The binding of the compound with the human topoisomerase II ATPase domain has been demonstrated via microscale thermophoresis (MST) and molecular dynamics (MD) . This interaction leads to changes in the enzyme’s activity, affecting DNA replication and cell division .
Biochemical Pathways
The compound’s interaction with human topoisomerase II affects the DNA replication pathway . By inhibiting topoisomerase II, the compound disrupts the normal process of DNA unwinding, which is necessary for replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s effectiveness against certain cell lines suggests it is likely to be well-absorbed and distributed within the body
Result of Action
The compound shows excellent potency against the HCT116 cell lines, inducing apoptosis and exhibiting potent EGFR inhibitory activity . Apoptosis, or programmed cell death, is a crucial mechanism in preventing the proliferation of damaged or abnormal cells. By inducing apoptosis, the compound can help control the growth of cancer cells .
Análisis Bioquímico
Biochemical Properties
For instance, some triazine derivatives have been found to inhibit topoisomerases, a class of enzymes that regulate the overwinding or underwinding of DNA
Cellular Effects
It is known that triazine derivatives can influence cell function in a variety of ways . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that triazine derivatives can exert their effects at the molecular level through a variety of mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of triazine derivatives can change over time in laboratory settings . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of triazine derivatives can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is known that triazine derivatives can be involved in a variety of metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that triazine derivatives can be transported and distributed within cells and tissues in a variety of ways . This can include interactions with various transporters or binding proteins, as well as effects on the compound’s localization or accumulation
Subcellular Localization
It is known that triazine derivatives can be localized to specific compartments or organelles within the cell . This can include any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-5-6-13-17-14(18-15(20)19(13)8-10)21-9-11-3-2-4-12(16)7-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVMRKALEDIGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC(=CC=C3)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
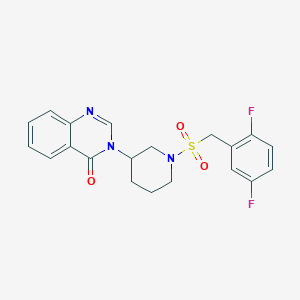
![(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2999627.png)
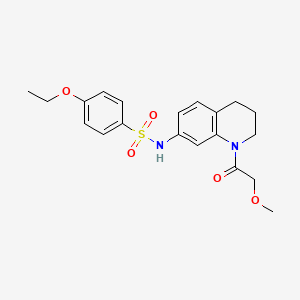
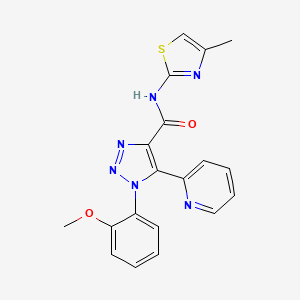
![1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2999631.png)
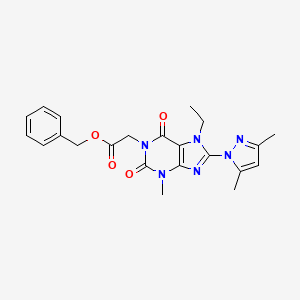

![(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide](/img/structure/B2999637.png)
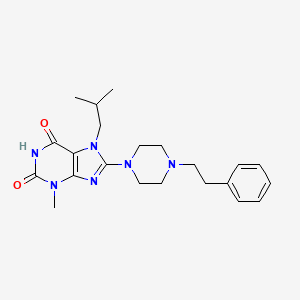
![N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999639.png)
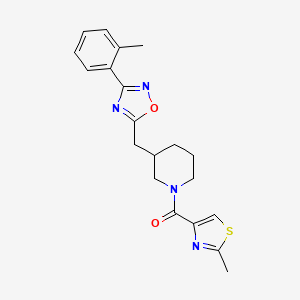
![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2999643.png)
